(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide (E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18547381
InChI: InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+
SMILES:
Molecular Formula: C11H21NO2S
Molecular Weight: 231.36 g/mol

(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide

CAS No.:

Cat. No.: VC18547381

Molecular Formula: C11H21NO2S

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide -

Specification

Molecular Formula C11H21NO2S
Molecular Weight 231.36 g/mol
IUPAC Name N-[(2E)-3,7-dimethylocta-2,6-dienyl]methanesulfonamide
Standard InChI InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+
Standard InChI Key TUMFQSMEYGBGCZ-DHZHZOJOSA-N
Isomeric SMILES CC(=CCC/C(=C/CNS(=O)(=O)C)/C)C
Canonical SMILES CC(=CCCC(=CCNS(=O)(=O)C)C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 3,7-dimethylocta-2,6-dien-1-yl backbone conjugated with a methanesulfonamide functional group. The (E) configuration denotes the stereochemistry of the double bonds at positions 2 and 6, ensuring trans spatial alignment of substituents. The geranyl-like chain contributes to hydrophobicity, while the sulfonamide group introduces polarity and hydrogen-bonding potential .

Key Structural Features:

  • Backbone: A 10-carbon chain with methyl groups at positions 3 and 7.

  • Double Bonds: Two conjugated (E)-configured double bonds at positions 2 and 6.

  • Functional Group: Methanesulfonamide (-SO2NHCH3) at position 1.

The molecular formula is C11H19NO2S, with a calculated molecular weight of 241.34 g/mol.

Spectroscopic Signatures

  • IR Spectroscopy:

    • N-H stretch: ~3250–3300 cm⁻¹ (sulfonamide NH).

    • S=O asymmetric and symmetric stretches: 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR:

      • Vinyl protons (δ 5.1–5.4 ppm, multiplet).

      • Methyl groups (δ 1.6–1.8 ppm, singlet for C3 and C7 CH3).

      • Methanesulfonamide CH3 (δ 3.0 ppm, singlet).

    • ¹³C NMR:

      • Sulfonamide sulfur-bound carbon (δ 42–45 ppm).

      • Olefinic carbons (δ 120–130 ppm) .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis is documented, plausible pathways are inferred from analogous compounds:

Route 1: Nucleophilic Substitution

  • Precursor: 1-Chloro-3,7-dimethylocta-2,6-diene ( , CAS 4490-10-2).

  • Amination: Reaction with aqueous ammonia or primary amines to yield 3,7-dimethylocta-2,6-dien-1-amine.

  • Sulfonylation: Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the target sulfonamide .

Route 2: Gabriel Synthesis

  • Phthalimide Intermediate: React 1-chloro-3,7-dimethylocta-2,6-diene with potassium phthalimide.

  • Hydrolysis: Liberate the primary amine via hydrazinolysis.

  • MsCl Coupling: As above .

Stability and Reactivity

  • Thermal Stability: Susceptible to decomposition at elevated temperatures due to conjugated dienes.

  • Photoreactivity: Potential for [2+2] cycloaddition under UV light.

  • Hydrolytic Sensitivity: Stable under neutral conditions but may hydrolyze in strongly acidic or basic media .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight241.34 g/molCalculated
Boiling PointEstimated 290–310°C (dec.)Similar to
LogP~3.2 (predicted)Comparable to
SolubilityInsoluble in water; soluble in DMSO, chloroformAnalogous sulfonamides

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